molecular formula C9F20 B1297839 Perfluorononane CAS No. 375-96-2

Perfluorononane

Cat. No.: B1297839
CAS No.: 375-96-2
M. Wt: 488.06 g/mol
InChI Key: UVWPNDVAQBNQBG-UHFFFAOYSA-N
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Description

Perfluorononane is a fully fluorinated organic compound with the molecular formula C₉F₂₀. It is a member of the perfluoroalkane family, where all hydrogen atoms in the nonane molecule are replaced by fluorine atoms. This compound is known for its high chemical stability, low surface tension, and unique physical properties, making it useful in various industrial and scientific applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Perfluorononane plays a role in biochemical reactions primarily due to its inert nature and unique electronic environment. It has been reported to interact with biomolecules such as proteins and enzymes through non-covalent interactions, including van der Waals forces and hydrophobic interactions. These interactions are typically weak and reversible, allowing this compound to act as a selective and specific marker for monitoring gastric emptying and gastrointestinal transit times in mice and humans . Additionally, this compound’s low surface tension and viscosity make it an ideal candidate for use in various biochemical assays and experiments.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its inert nature. Due to its immiscibility with water, this compound does not readily interact with cellular membranes or intracellular components. It can influence cell function by acting as a contrast agent in imaging studies, allowing researchers to visualize and monitor cellular processes without interfering with normal cell function . This compound has also been shown to have minimal impact on cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes in a non-invasive manner.

Molecular Mechanism

At the molecular level, this compound exerts its effects through non-covalent interactions with biomolecules. These interactions include van der Waals forces and hydrophobic interactions, which allow this compound to bind to specific proteins and enzymes without altering their structure or function. This binding mechanism enables this compound to act as a selective marker in various biochemical assays and imaging studies . Additionally, this compound’s inert nature ensures that it does not interfere with enzyme activity or gene expression, making it a valuable tool for studying molecular mechanisms in a controlled environment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to remain stable over time. The compound’s stability and resistance to degradation make it an ideal candidate for long-term studies and experiments. In both in vitro and in vivo studies, this compound has demonstrated consistent performance, with minimal changes in its effects on cellular function over extended periods . This stability ensures that this compound can be used reliably in various biochemical assays and imaging studies without the risk of degradation or loss of efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied at various dosages to determine its safety and efficacy. At low to moderate doses, this compound has been shown to have minimal toxic or adverse effects, making it a safe and effective tool for studying biochemical processes in vivo . At high doses, some threshold effects have been observed, including potential toxicity and adverse reactions. These findings highlight the importance of carefully controlling the dosage of this compound in animal studies to ensure accurate and reliable results.

Metabolic Pathways

This compound is involved in metabolic pathways primarily through its interactions with enzymes and cofactors. Due to its inert nature, this compound does not undergo significant metabolic transformations within the body. Instead, it acts as a stable marker for monitoring metabolic flux and metabolite levels in various biochemical assays . This stability ensures that this compound can be used reliably in metabolic studies without the risk of degradation or interference with normal metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. Its low viscosity and surface tension allow it to move freely within biological systems, interacting with transporters and binding proteins as needed . These interactions facilitate the localization and accumulation of this compound in specific tissues and compartments, making it an effective tool for studying transport and distribution processes in vivo.

Subcellular Localization

The subcellular localization of this compound is influenced by its inert nature and unique electronic environment. Due to its immiscibility with water, this compound does not readily interact with cellular membranes or intracellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to act as a selective marker for studying subcellular processes and interactions in a controlled environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorononane is typically synthesized through the fluorination of nonane. One common method involves the reaction of nonane with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. This reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and yield optimization .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow reactor where nonane is fluorinated under controlled conditions. The process involves multiple stages of fluorination and purification to achieve the desired product purity. The use of advanced fluorination techniques and equipment ensures high efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions

Perfluorononane is highly inert due to the strong carbon-fluorine bonds, making it resistant to most chemical reactions. it can undergo certain types of reactions under specific conditions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can introduce different functional groups into the this compound molecule .

Scientific Research Applications

Perfluorononane has a wide range of applications in scientific research due to its unique properties:

Comparison with Similar Compounds

Perfluorononane can be compared with other perfluorinated compounds such as perfluorooctane and perfluorodecalin. These compounds share similar properties, including high chemical stability and low surface tension. this compound is unique in its specific molecular structure, which provides distinct advantages in certain applications:

Conclusion

This compound is a highly stable and inert compound with a wide range of applications in scientific research and industry Its unique properties make it valuable in various fields, from chemistry and biology to medicine and electronics

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosafluorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWPNDVAQBNQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F20
Record name Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-eicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334479
Record name Perfluorononane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-96-2
Record name Perfluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorononane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Perfluorononane
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